5-羟基-1,7-二苯基-6-庚烯-3-酮

描述

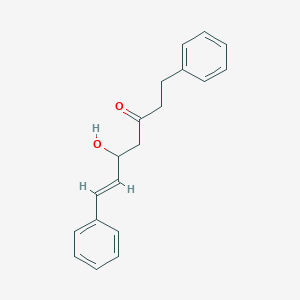

5-Hydroxy-1,7-diphenyl-6-hepten-3-one, also known as Tangeretin, is a naturally occurring flavonoid compound . It is a yellow crystalline solid with a unique aroma . It has a molecular formula of C19H20O2 .

Molecular Structure Analysis

The molecular formula of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one is C19H20O2 . It has an average mass of 280.361 Da and a monoisotopic mass of 280.146332 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 488.6±33.0 °C at 760 mmHg, and a flash point of 207.3±18.0 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . The compound’s polar surface area is 37 Å2 .科学研究应用

抗氧化活性

该化合物被鉴定为山姜二氯甲烷提取物中的抗氧化成分。 其抗氧化特性对于预防氧化应激相关疾病的研究具有重要意义 .

药理学研究

由于其生物活性,它被用于药理学研究。 该化合物是用于药物研究和开发的高质量天然产物库的一部分 .

化学参考物质

“5-Hydroxy-1,7-diphenyl-6-hepten-3-one” 在化学分析中用作参考物质,有助于识别和量化化学化合物 .

生物活性研究

该化合物表现出生物活性,并用于研究其影响。 例如,它已从核桃中提取出来,并显示出具有抗氧化活性 .

精细化学品目录

它被列入精细化学品目录,表明它在各种研发领域中的应用,包括医疗保健和食品卫生 .

光谱分析

安全和危害

作用机制

Target of Action

5-Hydroxy-1,7-diphenyl-6-hepten-3-one, also known as Tangeretin , is a naturally occurring flavonoid compoundIt is known for its antioxidant activity .

Mode of Action

As an antioxidant, it likely works by neutralizing harmful free radicals in the body, thereby preventing oxidative stress and damage to cells .

Biochemical Pathways

As an antioxidant, it may be involved in various biochemical pathways related to oxidative stress and inflammation .

Pharmacokinetics

It is known that the compound is a yellow crystalline solid with a special aroma . It has a relatively low solubility at room temperature but can dissolve in ethanol and chloroform .

Result of Action

The molecular and cellular effects of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one’s action are primarily related to its antioxidant activity. By neutralizing harmful free radicals, it can prevent oxidative damage to cells and tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one. For instance, its solubility can be affected by the solvent used and the temperature of the environment . Furthermore, certain populations, such as pregnant women, nursing women, or individuals with specific allergies, should consult a doctor before using Tangeretin .

生化分析

Biochemical Properties

5-Hydroxy-1,7-diphenyl-6-hepten-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The compound exhibits inhibitory effects on certain cytochrome P450 enzymes, thereby modulating the metabolism of other substances . Additionally, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and contributing to its antioxidant properties .

Cellular Effects

5-Hydroxy-1,7-diphenyl-6-hepten-3-one exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways such as the PI3K/Akt and MAPK pathways . The compound also affects gene expression by upregulating tumor suppressor genes and downregulating oncogenes . Furthermore, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one influences cellular metabolism by enhancing mitochondrial function and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one involves its interaction with various biomolecules. The compound binds to specific receptors and enzymes, leading to the inhibition or activation of their activity . For instance, it inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis . Additionally, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one modulates gene expression by interacting with transcription factors and epigenetic regulators, resulting in changes in the expression of genes involved in cell cycle regulation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light and high temperatures . Long-term studies have shown that 5-Hydroxy-1,7-diphenyl-6-hepten-3-one maintains its biological activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated sustained antioxidant and anti-inflammatory effects over time .

Dosage Effects in Animal Models

The effects of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced oxidative stress, improved mitochondrial function, and enhanced immune responses . At high doses, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one may cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

5-Hydroxy-1,7-diphenyl-6-hepten-3-one is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . The compound also interacts with cofactors such as NADPH and glutathione, which play essential roles in its metabolism and detoxification . Additionally, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one influences metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one is transported and distributed through specific transporters and binding proteins . The compound is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, 5-Hydroxy-1,7-diphenyl-6-hepten-3-one binds to plasma proteins, affecting its distribution and bioavailability . The compound’s localization and accumulation within tissues are influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

5-Hydroxy-1,7-diphenyl-6-hepten-3-one exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its antioxidant and metabolic effects . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing 5-Hydroxy-1,7-diphenyl-6-hepten-3-one to specific cellular compartments . This subcellular localization is crucial for its interaction with key biomolecules and its overall biological activity .

属性

IUPAC Name |

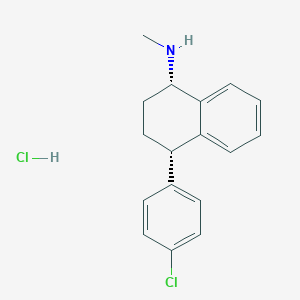

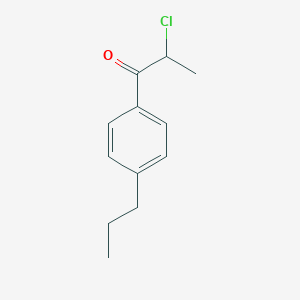

(E)-5-hydroxy-1,7-diphenylhept-6-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2/b13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQGOKAKPXXESR-ACCUITESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)CC(/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

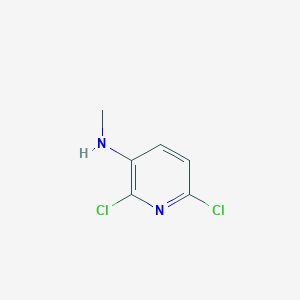

![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)